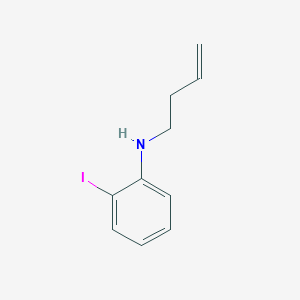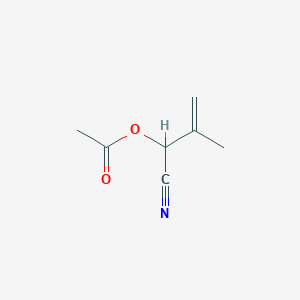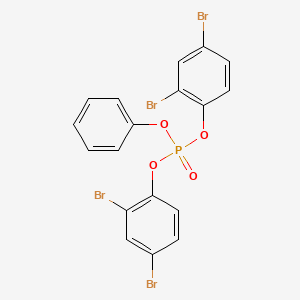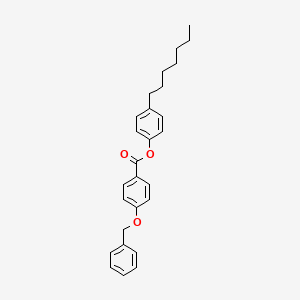![molecular formula C14H16O6S B14303863 Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate CAS No. 112841-15-3](/img/structure/B14303863.png)
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is an organic compound with the molecular formula C14H16O6S. This compound is characterized by the presence of a benzenesulfonyl group attached to a prop-1-en-2-yl chain, which is further connected to a propanedioate moiety. It is a versatile compound used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate typically involves the reaction of benzenesulfonyl chloride with dimethyl propanedioate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzenesulfonyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, leading to inhibition or activation of biological processes. The propanedioate moiety can chelate metal ions, affecting their availability and activity in biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl [3-(methylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(ethylsulfonyl)prop-1-en-2-yl]propanedioate
- Dimethyl [3-(phenylsulfonyl)prop-1-en-2-yl]propanedioate
Uniqueness
Dimethyl [3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for forming various derivatives, making it valuable in synthetic chemistry and research applications.
Propiedades
| 112841-15-3 | |
Fórmula molecular |
C14H16O6S |
Peso molecular |
312.34 g/mol |
Nombre IUPAC |
dimethyl 2-[3-(benzenesulfonyl)prop-1-en-2-yl]propanedioate |
InChI |
InChI=1S/C14H16O6S/c1-10(12(13(15)19-2)14(16)20-3)9-21(17,18)11-7-5-4-6-8-11/h4-8,12H,1,9H2,2-3H3 |
Clave InChI |
DJRVVLYGVOTGLE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=C)CS(=O)(=O)C1=CC=CC=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










